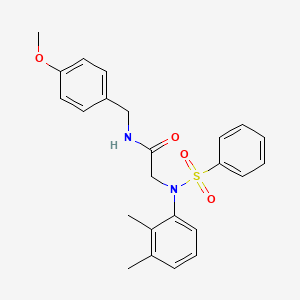![molecular formula C21H24N4O9S B5017054 ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-3-nitrotyrosinate](/img/structure/B5017054.png)
ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-3-nitrotyrosinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-3-nitrotyrosinate is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EONT and is a derivative of tyrosine, an amino acid that is essential for protein synthesis. EONT has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
科学的研究の応用
EONT has potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. EONT has been used as a substrate for the study of enzymes involved in protein synthesis, such as aminoacyl-tRNA synthetases. It has also been used as a tool for studying protein-protein interactions and for the identification of new drug targets. EONT has been shown to exhibit neuroprotective effects, and its potential use as a treatment for neurodegenerative diseases is currently being investigated.
作用機序
EONT is a tyrosine derivative that can enter cells and interact with various proteins. EONT has been shown to inhibit the activity of the enzyme tyrosyl-DNA phosphodiesterase 2 (TDP2), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. EONT has also been shown to interact with other proteins involved in protein synthesis, such as aminoacyl-tRNA synthetases.
Biochemical and Physiological Effects
EONT has been shown to exhibit various biochemical and physiological effects. EONT has been shown to be a potent inhibitor of TDP2, with an IC50 value of 10 μM. EONT has also been shown to inhibit the activity of other enzymes involved in protein synthesis, such as methionyl-tRNA synthetase. In addition, EONT has been shown to exhibit neuroprotective effects in vitro and in vivo, with potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
EONT has several advantages for use in lab experiments. EONT is a stable compound that can be easily synthesized and purified. EONT has been shown to be a potent inhibitor of TDP2, with potential applications in cancer research. However, there are also limitations to the use of EONT in lab experiments. EONT is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, the potential toxicity of EONT and its effects on other enzymes and proteins need to be further investigated.
将来の方向性
There are several future directions for the study of EONT. One potential direction is the further investigation of its neuroprotective effects and its potential use as a treatment for neurodegenerative diseases. Another direction is the study of EONT as a tool for identifying new drug targets and for the development of new cancer treatments. Further research is also needed to fully understand the long-term effects of EONT on cells and organisms and to investigate its potential toxicity.
合成法
EONT can be synthesized using a variety of methods, including the reaction of N-(4-aminophenyl)succinimide with ethyl acetoacetate, followed by the reaction of the resulting product with 3-nitrotyrosine. Another method involves the reaction of N-(4-aminophenyl)succinimide with ethyl acetoacetate, followed by the reaction of the resulting product with 3-nitrobenzoyl chloride and tyrosine. These methods result in the formation of EONT, which can be purified using various techniques, including column chromatography.
特性
IUPAC Name |
ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O9S/c1-2-34-21(29)16(11-13-3-8-18(26)17(12-13)25(30)31)24-20(28)10-9-19(27)23-14-4-6-15(7-5-14)35(22,32)33/h3-8,12,16,26H,2,9-11H2,1H3,(H,23,27)(H,24,28)(H2,22,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIKQHQSALZYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-methylbutanamide](/img/structure/B5016971.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5016979.png)
![N-benzyl-6-[4-(4-morpholinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5016982.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5016988.png)
![4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5016995.png)

![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline hydrobromide](/img/structure/B5017017.png)
![7-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5017019.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-3-piperidinol](/img/structure/B5017027.png)
![N-ethyl-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5017036.png)
![1-(6-fluoro-2-quinolinyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5017040.png)
![2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5017045.png)

![N~1~-(3-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017071.png)